molecular formula C8H8F2S B12454981 1,1-Difluoroethylsulfanylbenzene

1,1-Difluoroethylsulfanylbenzene

Cat. No.: B12454981
M. Wt: 174.21 g/mol
InChI Key: RUOSHLWHFHBUBX-UHFFFAOYSA-N
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Description

1,1-Difluoroethylsulfanylbenzene is an organofluorine compound characterized by the presence of a difluoroethyl group attached to a sulfanylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoroethylsulfanylbenzene typically involves the introduction of the difluoroethyl group to a benzene ring via a sulfanyl linkage. One common method is the reaction of benzene thiol with 1,1-difluoroethyl chloride under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + \text{CH}_3\text{CF}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{CF}_2\text{H} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoroethylsulfanylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the difluoroethyl group.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzene thiol and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Difluoroethylsulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1-difluoroethylsulfanylbenzene involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.

    1,1-Difluorocyclopropane: Known for its applications in medicinal chemistry and materials science.

    1,1-Difluoroethyl chloride: Used as a precursor in the synthesis of various fluorinated compounds.

Uniqueness

1,1-Difluoroethylsulfanylbenzene is unique due to the combination of the difluoroethyl and sulfanylbenzene moieties. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8F2S

Molecular Weight

174.21 g/mol

IUPAC Name

1,1-difluoroethylsulfanylbenzene

InChI

InChI=1S/C8H8F2S/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

RUOSHLWHFHBUBX-UHFFFAOYSA-N

Canonical SMILES

CC(F)(F)SC1=CC=CC=C1

Origin of Product

United States

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